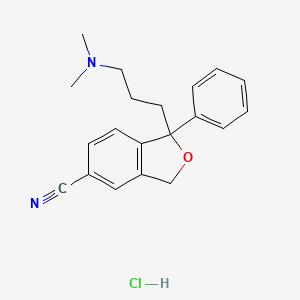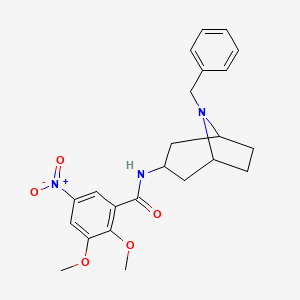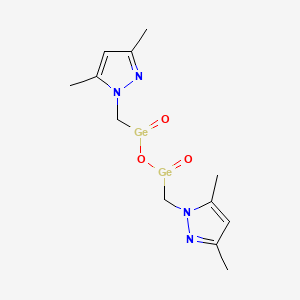
Uridine phosphate dipotassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine phosphate dipotassium is a compound that plays a crucial role in various biological processes. It is a nucleotide derivative that consists of uridine, a pyrimidine nucleoside, and a phosphate group, with two potassium ions. This compound is involved in numerous metabolic pathways and is essential for the synthesis of nucleic acids and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of uridine phosphate dipotassium can be achieved through several synthetic routes. One common method involves the fermentation of uridine with sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast. The fermentation process yields uridine 5’-diphosphate, which is then subjected to ice block cooling pretreatment, separation, and purification. The purified product undergoes alcohol precipitation crystallization, followed by drying and pulverization .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. For example, an enzymatic redox cascade can be used for the one-pot synthesis of uridine 5’-diphosphate from uridine 5’-diphosphate glucose. This method employs enzymes such as UDP-glucose 6-dehydrogenase and UDP-xylose synthase, which convert UDP-glucose to UDP-xylose through a series of redox reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine phosphate dipotassium undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the glucosylation of phenolic hydroxyl groups, catalyzed by uridine diphosphate glucosyltransferase. This reaction involves the transfer of a glucose moiety from uridine diphosphate glucose to a phenolic substrate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include glucose, magnesium sulfate, and brewer’s yeast for fermentation processes. Enzymatic reactions often require specific enzymes such as UDP-glucose 6-dehydrogenase and UDP-xylose synthase, along with cofactors like NAD+ .
Major Products: The major products formed from the reactions of this compound include various nucleotide sugars such as UDP-glucose and UDP-xylose. These products are essential for glycosylation reactions and other metabolic processes .
Applications De Recherche Scientifique
Uridine phosphate dipotassium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of nucleotide sugars and other biomolecules. In biology, it plays a crucial role in metabolic pathways, including glycogen synthesis and the hexosamine biosynthetic pathway. In medicine, this compound is studied for its potential therapeutic effects in metabolic diseases, tumors, and neurodegenerative diseases . Additionally, it is used in the production of mRNA vaccines, where it enhances RNA stability and reduces immunogenicity .
Mécanisme D'action
The mechanism of action of uridine phosphate dipotassium involves its role as a precursor for various nucleotide sugars. It participates in glycosylation reactions, where it donates a glucose moiety to acceptor molecules. This process is catalyzed by enzymes such as uridine diphosphate glucosyltransferase. The compound also plays a role in the regulation of metabolic pathways, including the hexosamine biosynthetic pathway, which is involved in protein modification and cellular signaling .
Comparaison Avec Des Composés Similaires
Uridine phosphate dipotassium can be compared with other similar compounds such as uridine diphosphate glucose, uridine diphosphate xylose, and uridine diphosphate glucuronic acid. These compounds share similar structures and functions, as they all serve as nucleotide sugar donors in glycosylation reactions. this compound is unique in its specific role in certain metabolic pathways and its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant roles in various biological processes. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its uniqueness and potential for future research and applications.
Propriétés
Numéro CAS |
97635-35-3 |
|---|---|
Formule moléculaire |
C9H12K2N2O12P2 |
Poids moléculaire |
480.34 g/mol |
Nom IUPAC |
dipotassium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2K/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Clé InChI |
QLYHPAJMTFPEHP-WFIJOQBCSA-L |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[K+].[K+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



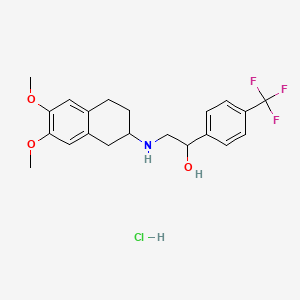

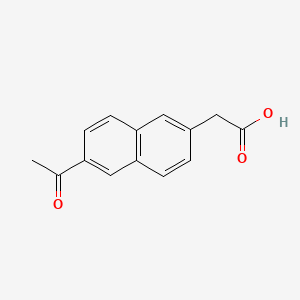


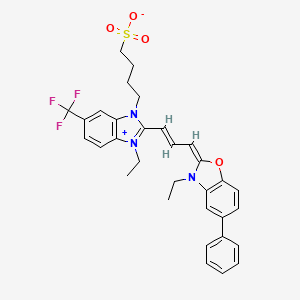



![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
